Ilamycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

11006-41-0 |

|---|---|

Molecular Formula |

C54H75N9O12 |

Molecular Weight |

1042.2 g/mol |

IUPAC Name |

(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone |

InChI |

InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1 |

InChI Key |

JSZUQPCUWLSQDN-JJRQYJSGSA-N |

Isomeric SMILES |

C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

Canonical SMILES |

CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ilamycin A Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. The ilamycins, a class of marine-derived cyclic heptapeptides, have emerged as potent anti-mycobacterial agents with a novel mechanism of action, making them attractive candidates for new therapeutic development. This guide provides a detailed examination of the molecular mechanism through which ilamycins, with a focus on the principles applicable to Ilamycin A, exert their bactericidal effects against M. tuberculosis. The primary molecular target is the caseinolytic protease (Clp) system, an essential component of the mycobacterial protein quality control machinery. Ilamycins dysregulate this system by targeting the ClpC1 and ClpX unfoldases, leading to a catastrophic failure of protein homeostasis.

The Molecular Target: The Clp Proteolytic Complex

The primary target of ilamycins in M. tuberculosis is the ATP-dependent ClpC1P1P2 protease complex.[1][2] This complex is vital for mycobacterial survival, responsible for maintaining protein homeostasis through the degradation of misfolded, damaged, or specific regulatory proteins.[2]

-

ClpC1: An AAA+ (ATPases Associated with diverse cellular Activities) chaperone and unfoldase. It forms a hexameric ring that recognizes protein substrates, unfolds them using the energy from ATP hydrolysis, and translocates them into the proteolytic core.[3]

-

ClpP1P2: The proteolytic core, composed of two heptameric rings, ClpP1 and ClpP2, which form a barrel-shaped chamber where protein degradation occurs.[2]

Recent evidence indicates that certain ilamycins (E and F) also target ClpX , another AAA+ unfoldase that associates with the same ClpP1P2 core, suggesting a dual-targeting mechanism that broadens their disruptive effect on cellular proteostasis.[4][5]

Core Mechanism of Action: Deregulation of ClpC1

Ilamycins do not function as simple inhibitors but rather as potent deregulators of ClpC1 activity. The mechanism is multifaceted, involving a paradoxical stimulation of ATPase activity while simultaneously impairing the degradation of specific protein substrates.[3]

-

Binding to the N-Terminal Domain (NTD): Ilamycins bind to a hydrophobic pocket on the N-terminal domain of ClpC1.[6] This domain is crucial for substrate recognition.

-

Hyper-activation of ATPase Activity: Upon binding, ilamycins lock ClpC1 in a conformation that dramatically stimulates its ATPase activity. An ilamycin derivative was shown to enhance the ATPase activity of wild-type ClpC1 by up to 5.2-fold.[3] This uncontrolled ATP hydrolysis is energetically wasteful and contributes to the disruption of cellular processes.

-

Inhibition of Proteolysis via Substrate Competition: Despite activating the ClpC1 motor, ilamycins inhibit the degradation of protein substrates that also bind to the NTD.[3] By occupying the substrate-binding site, ilamycins act as competitive inhibitors, preventing the engagement and translocation of natural protein substrates into the ClpP1P2 proteolytic chamber.

This dual action—hyper-activating the ATPase "engine" while blocking the proteolytic "output"—leads to a futile cycle of ATP consumption and a breakdown in the essential protein quality control functions of the Clp protease system, ultimately resulting in bacterial cell death.

Signaling Pathway and Mechanism Diagram

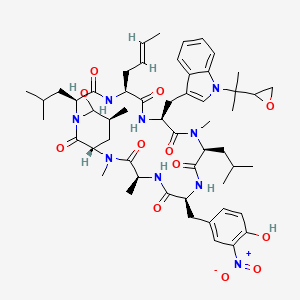

Caption: Mechanism of this compound action on the Mtb ClpC1P1P2 protease.

Quantitative Data Summary

The anti-mycobacterial potency of ilamycins and their effect on the ClpC1 target have been quantified through various assays. The data below is derived from studies on ilamycins and their potent synthetic derivatives, which are considered representative of the class, including this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ilamycins against Mycobacteria

| Compound | M. tuberculosis H37Rv (MIC) | M. tuberculosis H37Ra (MIC) | M. smegmatis (MIC) | Reference(s) |

|---|---|---|---|---|

| Ilamycins E1/E2 | 9.8 nM | Not Reported | >121 µM | [7] |

| Ilamycin Derivative 26 | Not Reported | 50 nM | 0.26 µM | [3] |

| Ilamycin F | 1.2 µM | Not Reported | Not Reported |[6] |

Table 2: Biochemical Activity and Cytotoxicity of Ilamycin Derivative 26

| Parameter | Value | Cell/Enzyme System | Reference(s) |

|---|---|---|---|

| ClpC1-WT ATPase Activation | Up to 5.2-fold increase | Recombinant Mtb ClpC1 | [3] |

| Cytotoxicity (IC₅₀) | 24.0 ± 5.8 µM | Human HepG2 cells |[3] |

Experimental Protocols

The elucidation of the ilamycin mechanism of action relies on several key biochemical and microbiological assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that assesses bacterial viability.

-

Objective: To determine the lowest concentration of a compound that inhibits visible growth of mycobacteria.

-

Methodology:

-

Prepare a 2-fold serial dilution of the ilamycin compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC as the medium.

-

Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv) to a final density of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria, no drug) and a negative control (medium only).

-

Incubate the plates at 37°C for 7-10 days.

-

Add a resazurin solution (e.g., 0.01% w/v) to each well and incubate for an additional 24-48 hours.

-

Visually assess the color change. Viable, respiring bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).

-

ClpC1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ClpC1 in the presence and absence of an ilamycin. A common method is a coupled-enzyme assay.

-

Objective: To quantify the effect of ilamycins on the ATPase activity of ClpC1.

-

Methodology:

-

The assay is performed in a reaction buffer (e.g., 50 mM HEPES, 150 mM KCl, 20 mM MgCl₂, 10% glycerol, pH 7.5).

-

The reaction mixture contains purified recombinant Mtb ClpC1, phosphoenolpyruvate (PEP), NADH, and the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

The reaction is initiated by the addition of ATP. ClpC1 hydrolyzes ATP to ADP.

-

PK uses PEP to convert the generated ADP back to ATP, producing pyruvate in the process.

-

LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm using a spectrophotometer.

-

To test the effect of an ilamycin, the compound is pre-incubated with ClpC1 before initiating the reaction with ATP. The fold-change in the rate of NADH depletion compared to a DMSO control is calculated.

-

In Vitro Proteolytic Degradation Assay

This assay assesses the ability of the reconstituted ClpC1P1P2 complex to degrade a model substrate and how this process is affected by ilamycins.

-

Objective: To measure the impact of ilamycins on the proteolytic function of the ClpC1P1P2 machinery.

-

Methodology:

-

Set up a reaction in a suitable buffer (e.g., 25 mM HEPES, 20 mM MgCl₂, 100 mM KCl, pH 7.6) containing purified recombinant Mtb ClpC1, ClpP1P2, and a model protein substrate (e.g., FITC-labeled casein or a known native substrate like VapB20).

-

Add an ATP regeneration system (creatine kinase and creatine phosphate) and the ilamycin compound or a vehicle control (DMSO).

-

Initiate the degradation reaction by adding ATP (e.g., to a final concentration of 4 mM).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Analyze the samples by SDS-PAGE followed by Coomassie staining or fluorescence imaging (for FITC-casein).

-

Inhibition of proteolysis is observed as a persistence of the full-length substrate band over time compared to the control, where the band intensity decreases.

-

Experimental Workflow Diagram

Caption: Key experimental workflows for characterizing this compound's activity.

Mechanisms of Resistance

As with any potent antimicrobial, the potential for resistance development is a critical consideration. Resistance to ilamycins in mycobacteria has been linked directly to its molecular targets.

-

Target Modification: Spontaneous resistance to Ilamycins E and F in mycobacteria has been successfully mapped to mutations within the genes encoding ClpC1 and ClpX.[4][5] These mutations include novel insertions in clpC1 and unique point mutations in clpX.

-

Implication: These findings strongly corroborate that ClpC1 and ClpX are the primary functional targets of the ilamycins. The mutations likely occur in or near the ilamycin binding site on the N-terminal domains, altering the drug-protein interaction and preventing the deregulation cascade.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-tuberculosis agents that act through a novel mechanism of proteostasis dysregulation. By binding to the N-terminal domains of the essential ClpC1 and ClpX unfoldases, they induce a state of futile ATPase cycling while simultaneously blocking protein degradation. This dual-target, dual-action mechanism is highly effective at killing M. tuberculosis, including drug-resistant strains. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined herein, provides a robust framework for the development of next-generation Clp-targeting therapeutics. Future work will likely focus on optimizing the structure of ilamycins to enhance their potency, selectivity, and pharmacokinetic properties, as well as on further characterizing the full range of protein substrates affected by ClpC1 deregulation to better understand the downstream consequences leading to cell death.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

A Deep Dive into the Biological Activity of Ilamycin A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Ilamycins, a class of cyclic heptapeptides originally isolated from Streptomyces species, have garnered significant attention in the scientific community for their potent biological activities.[1][2] This technical guide provides a comprehensive overview of the anti-tuberculosis and anti-cancer properties of Ilamycin A and its growing family of analogs. We will delve into their mechanism of action, present quantitative activity data, and outline the experimental methodologies used to elucidate their therapeutic potential.

Anti-Tuberculosis Activity

Ilamycins exhibit potent activity against various mycobacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[1][2] This activity is particularly noteworthy as tuberculosis remains a significant global health threat.

Quantitative Anti-Tuberculosis Data

The minimum inhibitory concentrations (MICs) of various ilamycin analogs against different mycobacterial strains are summarized below. Ilamycin E and its derivatives have emerged as particularly potent anti-tuberculosis agents.[1][2][3]

| Compound | M. tuberculosis H37Rv MIC (nM) | M. smegmatis mc²155 MIC (µM) | M. marinum Strain M MIC (µM) | Reference |

| This compound | - | - | - | [1] |

| Ilamycin B | - | - | - | [1] |

| Ilamycin E₁/E₂ | 9.8 | - | - | [3] |

| Ilamycin F | 1200 | - | - | [4][5] |

| Ilamycin G-R | 1000-2000 | - | - | [1][6] |

| Rufomycin I | ~30 | - | - | [6] |

| Ilamycin Derivative 26 | 50 | 0.26 | 0.26 | [7] |

| Ilamycin Derivative 27 | 16200 | 32.4 | 64.8 | [7] |

| Halogenated Ilamycins (13, 16-18) | ~300 | - | - | [8] |

| Ilamycin NJL1, 6, 8, 10 | 1600-1700 | - | - | [9] |

Note: MIC values can vary between studies due to different experimental conditions.

Mechanism of Action: Targeting ClpC1

The primary molecular target of ilamycins in mycobacteria is the AAA+ protein ClpC1.[2][7][10] ClpC1, in conjunction with the peptidases ClpP1/ClpP2, forms an essential ATP-driven protease complex responsible for cellular proteostasis. Ilamycins deregulate ClpC1 activity, leading to a strong enhancement of its ATPase function.[7] This disruption of normal proteolytic processes is ultimately lethal to the bacteria. The unique target of ilamycins makes them promising candidates for overcoming existing drug resistance mechanisms.[6]

Caption: Ilamycin's Mechanism of Action in Mycobacteria.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The anti-mycobacterial activity of ilamycins is commonly determined using the Resazurin Microtiter Assay (REMA).[7] This colorimetric assay provides a rapid and sensitive measure of cell viability.

Methodology Summary:

-

Preparation of Bacterial Culture: Mycobacterial strains are cultured in appropriate liquid medium to mid-log phase.

-

Serial Dilution of Compounds: The ilamycin analogs are serially diluted in microtiter plates.

-

Inoculation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for M. tuberculosis).

-

Addition of Resazurin: A solution of resazurin is added to each well.

-

Data Analysis: After a further incubation period, the color change (from blue to pink) is assessed visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Anti-Cancer Activity

Several ilamycin analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC).[11][12]

Quantitative Anti-Cancer Data

The half-maximal inhibitory concentration (IC50) values for various ilamycin analogs against different cancer cell lines are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ilamycin E | Various Breast Cancer Lines | Breast Cancer | 14-48 | [11] |

| Ilamycin C₁/C₂ (3/4) | HeLa, HepG2, A549 | Cervical, Liver, Lung | 3.2-6.2 | [3] |

| Ilamycin E₁/E₂ (6/7) | HeLa, HepG2, A549 | Cervical, Liver, Lung | 3.2-6.2 | [3] |

| Ilamycin Derivative 26 | HepG2 | Liver Cancer | 24.0 ± 5.8 | [7] |

| Ilamycin Derivative 27 | HepG2 | Liver Cancer | >37.4 | [7] |

| Ilamycin NJL1 | Various Cancer Lines | - | 5.7-11.3 | [5][9] |

Note: Ilamycins have shown a degree of selectivity, with 3-5 fold reduced activity against normal cell lines compared to cancerous ones.[3]

Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

In cancer cells, particularly TNBC, Ilamycin E has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[11] This involves the upregulation of CHOP (C/EBP homologous protein) and the subsequent downregulation of the anti-apoptotic protein Bcl-2. Ilamycin C has been reported to suppress the IL-6/STAT3 signaling pathway in TNBC cells, leading to apoptosis and inhibition of migration and invasion.[12]

Caption: Ilamycin E's Anti-Cancer Signaling Pathway.

Experimental Protocol: CCK-8 Cell Viability Assay

The cytotoxic activity of ilamycins against cancer cells is often quantified using the Cell Counting Kit-8 (CCK-8) assay.[12]

Methodology Summary:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the ilamycin analogs.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

Addition of CCK-8 Reagent: The CCK-8 solution, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.

-

Incubation: The plates are incubated for a short period to allow for the conversion of WST-8 into a colored formazan product by cellular dehydrogenases.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Structure-Activity Relationships and Future Directions

Structure-activity relationship (SAR) studies have provided valuable insights for the development of more potent and selective ilamycin analogs.[2] Key findings include:

-

Cyclization: Cyclized compounds like Ilamycin E are generally more active than their open-chain counterparts.[2][6]

-

Nitro Group: The nitro group on the tyrosine residue appears to be important for activity.[2][6]

-

Modifications: Semi-synthesis and mutasynthesis approaches have yielded novel analogs with enhanced anti-tuberculosis activity and reduced cytotoxicity.[4][5][8] Halogenated ilamycins, for instance, have shown potent anti-tubercular effects with minimal cytotoxicity.[8]

The unique mechanism of action and potent activity of ilamycins make them highly promising lead compounds for the development of new anti-tuberculosis and anti-cancer drugs. Further research focusing on medicinal chemistry efforts to optimize their pharmacological properties is warranted.

Caption: General Experimental Workflow for Ilamycin Evaluation.

References

- 1. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

- 9. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]

- 10. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 11. Ilamycin E, a natural product of marine actinomycete, inhibits triple-negative breast cancer partially through ER stress-CHOP-Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ilamycin C induces apoptosis and inhibits migration and invasion in triple-negative breast cancer by suppressing IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ilamycin A Biosynthesis Pathway in Streptomyces atratus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilamycins, a group of cyclic heptapeptides produced by Streptomyces atratus, have garnered significant attention for their potent antitubercular activity. This technical guide provides an in-depth exploration of the ilamycin A biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks. It aims to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, metabolic engineering, and the development of novel anti-infective agents. This document summarizes key quantitative data, outlines detailed experimental protocols derived from published literature, and presents visual representations of the biosynthetic pathway and associated experimental workflows.

The Ilamycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of ilamycins is orchestrated by a dedicated gene cluster in Streptomyces atratus SCSIO ZH16.[1][2] This cluster, designated as the ila BGC, spans approximately 57 kb and comprises 20 open reading frames (ORFs) that encode the requisite enzymatic machinery for the assembly and modification of the ilamycin scaffold.[2] The organization of the ila BGC is depicted in Figure 1. The core of the cluster is dominated by genes encoding a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are responsible for assembling the peptide and a unique amino acid precursor, respectively.[1][3]

The functions of several key genes within the ila cluster have been elucidated through bioinformatic analysis and genetic manipulation.[1][2] These include genes responsible for the biosynthesis of non-proteinogenic amino acid precursors, tailoring reactions such as nitration and prenylation, regulation of the pathway, and export of the final products.[1][2]

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway of this compound is a complex process involving the coordinated action of NRPS, PKS, and various tailoring enzymes. The pathway can be broadly divided into three stages: precursor biosynthesis, core scaffold assembly, and post-assembly modifications.

Biosynthesis of Unusual Precursors

A hallmark of the ilamycin structure is the presence of non-proteinogenic amino acids, namely L-3-nitrotyrosine and L-2-amino-4-hexenoic acid (L-AHA).[1]

-

L-3-nitrotyrosine: The biosynthesis of this residue is initiated from L-tyrosine. The nitration is catalyzed by a cytochrome P450 monooxygenase, IlaN, in conjunction with a nitric oxide synthase, IlaM.[1] IlaM is proposed to generate nitric oxide from L-arginine, which is then utilized by IlaN to nitrate the tyrosine ring at the C3 position.[1]

-

L-2-amino-4-hexenoic acid (L-AHA): The unique L-AHA unit is synthesized by the type I PKS, IlaE.[1] Isotope labeling studies with [1-¹³C], [2-¹³C], and [1, 2-¹³C]-labeled sodium acetate have confirmed that IlaE utilizes acetate units for the backbone of L-AHA.[1] The final release of L-AHA from the PKS module is likely facilitated by the hydrolase IlaC or the type II thioesterase IlaF.[1]

Core Scaffold Assembly

The heptapeptide backbone of ilamycin is assembled by the NRPS enzyme, IlaS.[3] This large, multi-domain enzyme is organized into seven modules, each responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The adenylation (A) domain of each module selects the cognate amino acid, which is then tethered to the thiolation (T) domain. The condensation (C) domains catalyze the formation of peptide bonds between the growing peptide chain and the next amino acid.

Pre- and Post-Assembly Tailoring Reactions

Several tailoring reactions occur both before and after the assembly of the heptapeptide core to yield the final ilamycin structures.

-

Prenylation of Tryptophan: The tryptophan residue is prenylated by the aromatic prenyltransferase IlaO before its incorporation into the NRPS assembly line.[3]

-

Oxidations: The cytochrome P450 monooxygenase IlaL is responsible for the oxidation of the N-methyl-leucine residue to a carboxylic acid moiety in some ilamycin analogs.[3] Another P450 enzyme, IlaR, is also present in the gene cluster.[3]

Regulatory and Transport Mechanisms

The production of ilamycins is tightly regulated at the transcriptional level. Two key regulatory genes, ilaA and ilaB, have been identified.[2]

-

ilaA : Encodes a LysR-type transcriptional regulator that acts as a negative regulator of ilamycin biosynthesis. Inactivation of ilaA leads to a significant increase in ilamycin production.[2]

-

ilaB : Encodes a streptomycin biosynthesis operon regulator that functions as a positive regulator . Overexpression of ilaB enhances ilamycin yields.[2]

The export of ilamycins from the cell is likely mediated by ABC transporters encoded by ilaJ and ilaK.[2]

Quantitative Data on Ilamycin Production

Genetic engineering and fermentation optimization have been successfully employed to enhance the production of ilamycins. The following tables summarize key quantitative data from various studies.

| Strain/Condition | Ilamycin Titer (mg/L) | Fold Increase vs. Wild-Type/Control | Reference |

| S. atratus SCSIO ZH16 (Wild-Type) | - | - | [2] |

| ΔilaA mutant | - | 3.0-fold | [2] |

| ilaB overexpression | - | 1.9-fold | [2] |

| Engineered strain ΔR | - | - | [4] |

| ΔR with Enteromorpha prolifera powder | 709.97 | - | [4] |

| ΔR::bldD with Enteromorpha prolifera powder | 1561.77 (total ilamycins) | - | [4] |

| ΔR::bldD with Enteromorpha prolifera powder | 745.44 (ilamycin E) | - | [4] |

| ΔilaR mutant with optimized fermentation | 790.34 (ilamycins E1/E2) | - | [5] |

| Additive to ΔilaR culture | Ilamycin E1/E2 Titer (mg/L) | Reference |

| Control | 13.51 | [5] |

| 1 mM ZnCl₂ | 762.50 ± 23.15 | [5] |

| 1 g/L Tyrosine | 721.39 ± 19.13 | [5] |

| 2 g/L Shikimic acid | 693.83 ± 16.86 | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Gene Inactivation

Gene inactivation is a crucial technique to elucidate gene function. A common method employed is λ-Red-mediated PCR-targeting.

Protocol Overview:

-

Constructing the Gene Replacement Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene is generated by PCR.

-

Preparation of Competent Cells: S. atratus spores are germinated and cultured to the early exponential phase. The mycelia are then treated with a glycine-containing medium to weaken the cell wall.

-

Electroporation: The gene replacement cassette is introduced into the competent S. atratus cells expressing the λ-Red recombinase system via electroporation.

-

Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful double-crossover mutants are identified by their antibiotic resistance profile and verified by PCR amplification and sequencing.

Precursor Feeding Experiments

Feeding experiments with isotope-labeled precursors are used to trace the biosynthetic origins of specific moieties within a natural product.

Protocol Overview:

-

Culture Preparation: S. atratus is cultured in a suitable production medium.

-

Precursor Addition: At a specific time point during fermentation, a sterile solution of the isotope-labeled precursor (e.g., [1-¹³C]-sodium acetate) is added to the culture.

-

Fermentation and Extraction: The fermentation is continued for a defined period. The mycelia and supernatant are then harvested and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The target compound (e.g., ilamycin) is purified from the crude extract using chromatographic techniques (e.g., HPLC). The incorporation of the labeled precursor is analyzed by mass spectrometry and/or NMR spectroscopy.

Heterologous Expression

Heterologous expression of the entire biosynthetic gene cluster in a model host strain can confirm the completeness of the identified BGC and potentially improve product titers.

Protocol Overview:

-

BGC Cloning: The entire ila BGC is captured on a suitable vector, such as a fosmid or a PAC (P1-derived artificial chromosome).

-

Host Strain Transformation: The vector containing the ila BGC is introduced into a heterologous host, such as Streptomyces coelicolor M1152, via intergeneric conjugation.

-

Cultivation and Product Detection: The engineered host strain is cultivated under appropriate conditions. The production of ilamycins is then assessed by HPLC and mass spectrometry analysis of the culture extracts.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a representative experimental workflow.

Caption: Proposed biosynthesis pathway of this compound.

Caption: Workflow for gene inactivation in S. atratus.

References

- 1. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Target of Ilamycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilamycins, a class of marine-derived cyclic heptapeptides, have demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the molecular target of Ilamycin A and its analogs. The primary molecular target has been identified as the caseinolytic protease C1 (ClpC1), an essential AAA+ (ATPases Associated with diverse cellular Activities) chaperone in mycobacteria. More recent evidence indicates that certain ilamycins, such as Ilamycin E and F, also exhibit a dual-targeting mechanism by interacting with the ClpX ATPase. This guide will delve into the mechanism of action, present quantitative data on their activity, detail the experimental protocols used for target identification and validation, and provide visual representations of the involved signaling pathways and experimental workflows.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Ilamycins, originally isolated from Streptomyces species, represent a promising class of natural products with significant antimycobacterial potency. Understanding the precise molecular interactions between ilamycins and their cellular targets is crucial for optimizing their therapeutic potential and for the rational design of next-generation derivatives.

The Primary Molecular Target: ClpC1

The central molecular target of the ilamycin class of compounds is the ClpC1 protein, a key component of the ClpC1P1P2 protease complex in Mycobacterium tuberculosis.[1][2][3] This complex is vital for maintaining protein homeostasis within the bacterium, making it an attractive target for therapeutic intervention.

The ClpC1P1P2 Protease Machinery

The ClpC1P1P2 complex is an ATP-dependent protease responsible for the degradation of misfolded or damaged proteins. It consists of two main components:

-

ClpC1: A hexameric AAA+ chaperone that recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber.[1]

-

ClpP1P2: A tetradecameric serine protease core, composed of two heptameric rings (ClpP1 and ClpP2), which carries out the degradation of the translocated substrates.

The proper functioning of this complex is essential for the survival and pathogenesis of M. tuberculosis.

Mechanism of Action of Ilamycins on ClpC1

Ilamycins bind to the N-terminal domain (NTD) of ClpC1.[3] This interaction does not inhibit the ATPase activity of ClpC1 but rather deregulates it, leading to a significant enhancement of ATP hydrolysis.[3] This uncontrolled ATPase activity is thought to disrupt the normal proteolytic function of the ClpC1P1P2 complex in a substrate-specific manner. For some substrates, their degradation is inhibited, while for others, it is enhanced. This deregulation of protein degradation ultimately leads to cellular dysfunction and bacterial cell death.

Dual Targeting: The Role of ClpX

Recent studies on Ilamycin E and F have revealed a dual-targeting mechanism that also involves the ClpX ATPase, another chaperone associated with the ClpP1P2 protease core.[1] This finding suggests that some ilamycins can disrupt mycobacterial protein homeostasis by targeting both ClpC1 and ClpX, potentially leading to a more potent bactericidal effect and a lower likelihood of resistance development.

Quantitative Data

The following tables summarize the available quantitative data for various ilamycins and related compounds, including their minimum inhibitory concentrations (MIC) against M. tuberculosis and their effects on the ATPase and proteolytic activities of the ClpC1P1P2 complex.

Table 1: Minimum Inhibitory Concentration (MIC) of Ilamycins against Mycobacterium tuberculosis

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| This compound | M. phlei | >100 | [3] |

| This compound | M. smegmatis | >100 | [3] |

| Ilamycin B | M. phlei | >100 | [3] |

| Ilamycin B | M. smegmatis | >100 | [3] |

| Ilamycin E | Mtb H37Rv | 0.2 | [4] |

| Ilamycin F | Mtb H37Rv | 0.2 | [4] |

| Ilamycin Derivative 26 | M. smegmatis mc² 155 | 0.05 | [3] |

| Ilamycin Derivative 26 | M. bovis BCG | 0.1 | [3] |

| Ilamycin Derivative 26 | M. avium | 0.2 | [3] |

| Ilamycin Derivative 26 | M. tuberculosis H37Rv | 0.1 | [3] |

| Ilamycin Derivative 27 | M. smegmatis mc² 155 | >20 | [3] |

| Ilamycin Derivative 27 | M. bovis BCG | >20 | [3] |

| Ilamycin Derivative 27 | M. avium | >20 | [3] |

| Ilamycin Derivative 27 | M. tuberculosis H37Rv | >20 | [3] |

Table 2: Effect of Ilamycins on ClpC1 ATPase and Proteolytic Activity

| Compound | Assay | Target | Effect | Quantitative Value | Reference |

| Ilamycin Derivative 26 | ATPase Activity | ClpC1-WT | Stimulation | 5.2-fold increase | [3] |

| Ilamycin E | ATPase Activity | ClpC1 | No influence | Not Applicable | [1] |

| Ilamycin E | Proteolytic Activity | ClpC1P1P2 | Inhibition | Significant impedance | [1] |

| Ilamycin E | Proteolytic Activity | ClpXP1P2 | Inhibition | Significant impedance | [1] |

Signaling Pathways and Experimental Workflows

The ClpC1P1P2 Proteolytic Pathway and this compound's Point of Intervention

The following diagram illustrates the normal function of the ClpC1P1P2 protease complex and how this compound binding to the N-terminal domain of ClpC1 disrupts this process.

Caption: this compound binds to the N-terminal domain of ClpC1, leading to deregulated ATPase activity and disruption of protein degradation.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is a powerful technique for identifying the protein targets of small molecules. It relies on the principle that a protein becomes more resistant to proteolysis when bound to a ligand. The following diagram outlines the workflow used to validate ClpX as a target of Ilamycin E.

Caption: DARTS workflow demonstrating the protection of ClpX from proteolysis upon binding to Ilamycin E.

Experimental Protocols

ATPase Activity Assay

This protocol is adapted from a study on a modified ilamycin derivative.[3]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM of ClpC1 protein and 1.5 µM of S. aureus ClpP in buffer A (50 mM HEPES pH 7.5, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 5% (v/v) glycerol).

-

Compound Addition: Add the this compound analog to the reaction mixture at the desired concentrations (e.g., 1 µM and 10 µM).

-

Initiation of Reaction: Start the reaction by adding 2 mM ATP.

-

Measurement: Monitor the decrease in NADH absorbance at 340 nm using a plate reader. The ATPase activity is determined using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase in the presence of phosphoenolpyruvate and NADH.

-

Data Analysis: Calculate the ATPase rates from the linear decrease in A₃₄₀ in at least three independent experiments.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is based on the methodology used to confirm the interaction between Ilamycin E and ClpX.[2]

-

Protein Preparation: Adjust the concentration of purified Mtb ClpX to 0.5 mg/mL with 1x TNC buffer (50 mM Tris-Cl pH 8.0, 50 mM NaCl, and 10 mM CaCl₂).

-

Compound Incubation: Aliquot 19 µL of the ClpX solution and incubate with either DMSO (control) or varying concentrations of Ilamycin E (e.g., 0.2, 2, and 20 µg/mL) for 60 minutes at room temperature.

-

Protease Digestion: Add 2 µL of 2.5 µg/mL Pronase to each sample and incubate for an additional hour at room temperature. For the undigested control, add 2 µL of TNC buffer instead of Pronase.

-

Reaction Termination: Stop the digestion by adding 5 µL of 5x SDS-PAGE loading buffer and heating the samples at 95°C for 10 minutes.

-

Analysis: Separate the proteins on a 12% SDS-PAGE gel and visualize the bands by staining with a suitable protein stain (e.g., SimplyBlue SafeStain). A protected protein band in the presence of the ilamycin, compared to the DMSO control, indicates a direct binding interaction.

Conclusion

The molecular target of this compound and its analogs has been unequivocally identified as the ClpC1 ATPase, a critical component of the mycobacterial protein degradation machinery. Furthermore, the discovery of a dual-targeting mechanism involving ClpX for certain ilamycins opens new avenues for the development of potent antitubercular drugs. The deregulation of ATPase activity and the subsequent disruption of protein homeostasis represent a unique and promising strategy to combat Mycobacterium tuberculosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery and development. Further investigation into the structure-activity relationships of ilamycins and their precise interactions with ClpC1 and ClpX will be instrumental in designing novel derivatives with enhanced efficacy and pharmacological properties.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in ClpC1 or ClpX subunit of caseinolytic protease confer resistance to ilamycins in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ilamycin A Production: Organisms and Fermentation Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilamycins are a group of cyclic heptapeptides with potent antimycobacterial activity, positioning them as promising candidates for novel anti-tuberculosis drug development.[1][2][3] This technical guide provides a comprehensive overview of the microorganisms known to produce Ilamycins, detailed fermentation conditions, experimental protocols, and an examination of the biosynthetic pathways involved in their production. The information is compiled from recent scientific literature to aid researchers in the efficient production and optimization of these valuable compounds. Ilamycins, also referred to as rufomycins, are particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4]

Ilamycin A Producing Organisms

The primary microorganism identified for the production of Ilamycins is Streptomyces atratus .[1][4] A significant strain, Streptomyces atratus SCSIO ZH16 , isolated from a deep-sea sediment sample, has been the focus of extensive research and metabolic engineering to enhance Ilamycin yields.[1][2][5][6][7] Through genetic modification, several engineered strains have been developed to overcome low production titers in the wild-type strain. These efforts include the knockout of negative regulators and the overexpression of positive regulators within the Ilamycin biosynthetic gene cluster.[8]

Fermentation Conditions for Ilamycin Production

The production of Ilamycins is highly dependent on the optimization of fermentation parameters, including media composition, pH, temperature, and aeration. Various studies have explored different strategies to enhance production, ranging from media optimization to precursor feeding.

Media Composition

The composition of the culture medium, particularly the carbon and nitrogen sources, plays a critical role in the growth of S. atratus and the subsequent production of Ilamycins.

Table 1: Seed Culture Media for Streptomyces atratus

| Component | Concentration | Reference |

| Yeast Extract | 0.4% | [6] |

| Malt Extract | 1.0% | [6] |

| Glucose | 0.4% | [6] |

| Crude Sea Salt | 3.0% | [6] |

| MgSO₄ | 20 mM | [6] |

| Am2ab Medium | Used for 60h growth | [6] |

Table 2: Production Media for Ilamycin Fermentation

| Component | Concentration (g/L) | Reference |

| Am3 Production Medium | [6] | |

| Soybean Meal | 5.0 | [6] |

| Bacterial Peptone | 15.0 | [6] |

| Soluble Starch | 15.0 | [6] |

| Glycerol | 15.0 | [6] |

| CaCO₃ | 2.0 | [6] |

| Sea Salt | 30.0 | [6] |

| Optimized Medium | [9] | |

| Soluble Starch | 120.0 | [9] |

| Soybean Meal | 23.49 | [9] |

| Corn Steep Liquor | 2.4 | [9] |

| NaCl | 6.0 | [9] |

| NaNO₃ | 9.6 | [9] |

| KH₂PO₄ | 0.24 | [9] |

| (NH₄)₂SO₄ | 4.68 | [9] |

| CaCO₃ | 17.67 | [9] |

| Enteromorpha prolifera (EP) Medium | [1] | |

| EP powder (as nitrogen source) | Optimized concentration | [1] |

Optimal Fermentation Parameters

The optimization of physical parameters during fermentation is crucial for maximizing Ilamycin yields.

Table 3: Optimized Fermentation Parameters for Ilamycin Production

| Parameter | Optimal Value | Reference |

| pH | 5.0 (initial) | [9] |

| Temperature | 26 °C | [9] |

| Inoculation Amount | 10% (v/v) | [9] |

| Inoculation Time | 72 hours (seed culture) | [9] |

| Flask Volume | 25 mL in a 250-mL Erlenmeyer flask | [9] |

| Rotational Speed | 175 rpm | [9] |

| Culture Time | 216 hours (9 days) | [9] |

Production Enhancement Strategies

Several strategies have been successfully employed to boost the production of Ilamycins, particularly Ilamycin E₁/E₂.

Table 4: Ilamycin Production Yields with Different Enhancement Strategies

| Strategy | Yield (mg/L) | Fold Increase | Reference |

| Wild Type S. atratus SCSIO ZH16 | ~7.45 (total Ilamycins) | - | [8] |

| Overexpression of ilaB (positive regulator) | ~14.15 (total Ilamycins) | 1.9 | [8] |

| S. atratus ΔilaR with Optimized Medium and Fermentation Parameters | 573.05 ± 11.33 (Ilamycins E₁/E₂) | - | [9] |

| Addition of 1 mM ZnCl₂ at 0h | 762.50 ± 23.15 (Ilamycins E₁/E₂) | 56.4 | [9][10] |

| Addition of 1 g/L Tyrosine at 96h | 721.39 ± 19.13 (Ilamycins E₁/E₂) | - | [10] |

| Addition of 2 g/L Shikimic Acid at 48h | 693.83 ± 16.86 (Ilamycins E₁/E₂) | - | [10] |

| Engineered Strain with Enteromorpha prolifera powder and optimized parameters in a 5L bioreactor | 1561.77 (total Ilamycins) | - | [1] |

| Engineered Strain with Enteromorpha prolifera powder and optimized parameters in a 5L bioreactor | 745.44 (Ilamycin E) | - | [1] |

Experimental Protocols

Strain Cultivation and Seed Culture Preparation

-

Strain Maintenance: Streptomyces atratus SCSIO ZH16 and its engineered variants are maintained on modified ISP₂ agar plates (0.4% yeast extract, 1.0% malt extract, 0.4% glucose, 3.0% crude sea salt, and 20 mM MgSO₄) at 30 °C.[6]

-

Seed Culture: A loopful of spores is inoculated into a 250-mL Erlenmeyer flask containing 25 mL of seed medium.

-

Incubation: The seed culture is incubated at 30 °C with shaking at 200 rpm for 60-72 hours.[6][9]

Fermentation for Ilamycin Production

-

Inoculation: The seed culture (10% v/v) is transferred to a 250-mL Erlenmeyer flask containing 25 mL of production medium.[9]

-

Incubation: The production culture is incubated at 26 °C with shaking at 175 rpm for 216 hours (9 days).[9]

-

Fed-Batch Strategy (for enhanced production):

Extraction and Analysis of Ilamycins

-

Extraction: The fermentation broth is harvested and extracted three times with an equal volume of ethyl acetate.

-

Concentration: The organic extracts are combined and evaporated to dryness under reduced pressure.

-

Analysis: The dried extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC).[8]

Biosynthesis and Regulation

The biosynthetic gene cluster of Ilamycins comprises 20 genes.[8] The biosynthesis is governed by nonribosomal peptide synthetases (NRPSs).[2] The pathway involves the incorporation of unusual amino acids, such as L-3-nitro-tyrosine and L-2-amino-4-hexenoic acid.[2][5]

Key Regulatory Genes

-

ilaA : Encodes a negative regulator. Its knockout leads to increased Ilamycin production.[8]

-

ilaB : Encodes a positive regulator belonging to the streptomycin biosynthesis operon regulator family. Its overexpression enhances Ilamycin production.[8]

-

ilaJ and ilaK : Encode a pair of exporters (ABC transporters) responsible for the secretion of Ilamycins and self-defense of the producing organism.[8]

Visualizing the Ilamycin Biosynthetic Pathway and Experimental Workflow

Caption: Proposed biosynthetic pathway of Ilamycins.

Caption: General experimental workflow for Ilamycin production.

References

- 1. Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ilamycin | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 4. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis age… [ouci.dntb.gov.ua]

- 6. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Ilamycin A (NMR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ilamycin A, a potent antitubercular cyclic peptide. The information presented herein is essential for researchers and professionals involved in natural product chemistry, drug discovery, and the development of new antitubercular agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of natural products like this compound. It provides an accurate mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of cyclic peptides, as it minimizes fragmentation and preserves the molecular ion.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Adduct | Calculated m/z | Observed m/z | Molecular Formula | Reference |

| [M+H]+ | [Placeholder] | [Placeholder] | [Placeholder] | [1] |

| [M+Na]+ | [Placeholder] | [Placeholder] | [Placeholder] | [1] |

Note: The placeholder values in the table above should be populated with the specific data from the supplementary information of Ma et al., 2017, Nature Communications.[1]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Instrumentation:

-

A high-resolution mass spectrometer, such as a Bruker maXis HR-Q-TOF or equivalent, is utilized.[1]

Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

The solution is then diluted to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]+ and [M+Na]+ adducts.

-

Capillary Voltage: Set between 3.5 and 4.5 kV.

-

End Plate Offset: -500 V.

-

Nebulizer Gas (N₂): Maintained at a pressure of 0.4 bar.

-

Dry Gas (N₂): A flow rate of 4.0 L/min is used.

-

Dry Gas Temperature: Maintained at 180 °C.

-

Scan Range: Spectra are acquired over a mass-to-charge ratio (m/z) range of 100-2000.

-

Calibration: The instrument is calibrated using a standard solution, such as sodium formate, to ensure high mass accuracy.

Data Analysis:

-

The acquired data is processed using the instrument's software.

-

The elemental composition is determined from the accurate mass of the molecular ion, typically with a mass accuracy of < 5 ppm.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of complex natural products. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.

Table 2: ¹H NMR (Proton) Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Reference |

| [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] | [1] |

| [Placeholder] | [Placeholder] | [Placeholder] | [Placeholder] | [1] |

| ... | ... | ... | ... | ... |

Table 3: ¹³C NMR (Carbon) Spectroscopic Data for this compound

| Position | δC (ppm) | Reference |

| [Placeholder] | [Placeholder] | [1] |

| [Placeholder] | [Placeholder] | [1] |

| ... | ... | ... |

Note: The placeholder values in the tables above should be populated with the specific data from the supplementary information of Ma et al., 2017, Nature Communications.[1]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600 MHz instrument, equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs provided by the spectrometer manufacturer are used.

-

Spectral widths in both dimensions are optimized based on the ¹H and ¹³C spectra.

-

The number of increments in the indirect dimension and the number of scans per increment are adjusted to achieve the desired resolution and signal-to-noise ratio.

-

Data Processing and Analysis:

-

The acquired free induction decays (FIDs) are processed using NMR software (e.g., TopSpin, Mnova).

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

-

The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure of this compound.

This guide provides a framework for understanding and obtaining the spectroscopic data of this compound. For the specific numerical data, researchers are directed to the supplementary information of the cited primary literature. The provided experimental protocols offer a detailed starting point for the replication and verification of these findings.

References

A Technical Guide to the Natural Derivatives of Ilamycin A and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilamycins, also known as rufomycins, are a class of cyclic heptapeptides produced by Streptomyces species, such as Streptomyces atratus and Streptomyces islandicus.[1][2] These natural products have garnered significant attention within the scientific community due to their potent biological activities, particularly their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel anti-TB agents with unique mechanisms of action.[1][2] Ilamycins represent a promising class of compounds in this regard, as they target the caseinolytic protein C1 (ClpC1), a key component of the ATP-dependent Clp protease system in mycobacteria, which is distinct from the targets of current anti-TB drugs.[1][2][4] This guide provides an in-depth overview of the natural derivatives of Ilamycin A, their biological properties, the experimental protocols used for their study, and the signaling pathways they modulate.

Natural Derivatives of this compound

A variety of natural ilamycin analogs have been isolated and characterized, differing primarily in the oxidation state of the N-prenyl substituent on the tryptophan residue and modifications to other amino acid residues within the cyclic peptide structure.[3][4]

Data Presentation

The following tables summarize the quantitative data for various natural ilamycin derivatives, focusing on their anti-mycobacterial activity and cytotoxicity.

Table 1: Anti-tubercular Activity of Natural Ilamycin Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μM) | MIC (nM) | Reference |

| This compound | - | - | [3] |

| Ilamycin B | - | - | [3] |

| Ilamycin D | 1.2 | - | [5] |

| Ilamycin E/E1/E2 | - | 9.8 | [5] |

| Ilamycin F | 1.2 | - | [1] |

| Ilamycin J | - | 9.6 | [6] |

| Ilamycins G-R | 1-2 | - | [3][7] |

| Rufomycin A | - | - | [3] |

| Rufomycin B | - | - | [3] |

| Ruf I | 0.03 | - | [7] |

Note: MIC values can vary slightly between different studies and assay conditions.

Table 2: Cytotoxicity of Selected Ilamycin Derivatives

| Compound | Cell Line(s) | IC50 (μM) | Reference |

| Ilamycins E1/E2 | HeLa, HepG2, A549 | 3.2 - 6.2 | [5] |

| Ilamycin NJL1 | 5 human cancer cell lines & 2 normal cell lines | 5.7 - 11.3 | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ilamycin derivatives.

Isolation and Characterization of Ilamycins

1. Fermentation and Extraction:

-

Streptomyces atratus strains (e.g., SCSIO ZH16) are cultured in a suitable production medium (e.g., Am3 medium) for several days.[5]

-

The culture broth is then harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

2. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

This typically includes silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) using a C18 column.

-

Fractions are collected and monitored by analytical HPLC and/or thin-layer chromatography (TLC).

3. Structure Elucidation:

-

The structures of the purified ilamycins are determined using a combination of spectroscopic methods.

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[5]

-

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the planar structure and assign proton and carbon signals.

-

The absolute stereochemistry is often determined by X-ray crystallography of suitable crystals.[5]

Antimycobacterial Activity Assay

1. Microplate Alamar Blue Assay (MABA):

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

The bacterial culture is diluted to a specific optical density (OD).

-

The ilamycin derivatives are serially diluted in a 96-well microplate.

-

The bacterial suspension is added to each well containing the test compounds.

-

The plates are incubated at 37°C for a specified period (e.g., 3, 7, or 14 days).[1][8]

-

Alamar blue solution is added to each well, and the plates are incubated for another 24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay

1. MTT Assay:

-

Human cancer cell lines (e.g., HeLa, HepG2, A549) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.[5]

-

The cells are then treated with various concentrations of the ilamycin derivatives for a specific duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Targeting the ClpC1 Protease

Ilamycins exert their antimycobacterial effect by targeting the ClpC1 ATPase, a crucial component of the ClpCP1P2 protease complex in mycobacteria.[4][9] This complex is essential for protein homeostasis and the degradation of misfolded or damaged proteins.

Caption: Ilamycin's mechanism of action on the ClpC1 protease.

The binding of ilamycins to the N-terminal domain of ClpC1 induces a conformational change, leading to the deregulation and enhancement of its ATPase activity.[4] This results in the uncontrolled degradation of protein substrates by the ClpP1P2 peptidase, ultimately causing bacterial cell death.

Experimental Workflow: From Isolation to Activity Testing

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel ilamycin derivatives.

Caption: Workflow for ilamycin derivative discovery and evaluation.

This workflow outlines the key stages, from the cultivation of the producing microorganism to the identification of lead compounds with promising biological activity and acceptable toxicity profiles.

References

- 1. Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]

- 3. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of the Nitrotyrosine Moiety in the Potent Antitubercular Activity of Ilamycins

A Technical Guide for Researchers and Drug Development Professionals

Ilamycins are a class of marine-derived cyclic heptapeptides produced by Streptomyces species that exhibit potent activity against a range of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] First isolated in 1962, these natural products have garnered significant interest as promising leads for novel anti-tuberculosis drugs.[1][3] Their unique structure, containing several unusual amino acid residues, is central to their biological function. Among these, the L-3-nitrotyrosine moiety has been identified as a critical determinant of their potent antimycobacterial efficacy.[3][4] This guide provides an in-depth analysis of the structural significance of the nitrotyrosine residue, its role in the mechanism of action, and the experimental methodologies used to elucidate its function.

The Molecular Target and Mechanism of Action of Ilamycins

Ilamycins exert their bactericidal effect by targeting and deregulating the caseinolytic protease (Clp) system, a crucial component of bacterial protein homeostasis. Specifically, ilamycins bind to the N-terminal domain (NTD) of the AAA+ (ATPases Associated with diverse cellular Activities) protein ClpC1.[1][3] ClpC1 functions as the chaperone component of the ClpC1P1P2 protease complex, an essential ATP-dependent protease in M. tuberculosis.[3][5]

The binding of ilamycins to a hydrophobic groove on the ClpC1 NTD triggers a conformational change that deregulates the enzyme.[3] This leads to a significant enhancement of the basal ATPase activity of ClpC1 while simultaneously inhibiting the degradation of certain protein substrates, likely through competition for the same binding site.[1][3] This dual effect disrupts the normal proteolytic function of the Clp complex, leading to a breakdown in protein quality control and ultimately, cell death.

The Indispensable Role of the Nitrotyrosine Moiety

Structure-activity relationship (SAR) studies have consistently highlighted the nitro group on the tyrosine residue as a feature of paramount importance for the biological activity of ilamycins.[3][4] While various modifications to other parts of the macrocycle, such as the N-prenylated tryptophan, have been shown to have a modest impact on activity, the presence of the nitro group significantly enhances the compound's potency.[4][6]

The biosynthesis of this crucial L-3-nitrotyrosine unit is a fascinating process in itself, involving a dedicated set of enzymes encoded within the ilamycin biosynthetic gene cluster (ila BGC).[7] The process is believed to involve two key enzymes: IlaM, a nitric oxide synthase that generates nitric oxide from L-arginine, and IlaN, a cytochrome P450 oxygenase that catalyzes the subsequent nitration of the L-tyrosine residue.[7][8]

Quantitative Analysis of Ilamycin Activity

The potency of ilamycins and their derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The data consistently show that ilamycins containing the intact nitrotyrosine moiety are among the most potent antitubercular agents discovered, with activity in the low nanomolar range.

| Compound | Description | Target Organism | MIC | Reference |

| Ilamycin E | Natural Product | M. tuberculosis | ~10 nM | [3][4] |

| Ilamycins E1/E2 | Natural Product | M. tuberculosis H37Rv | ≈9.8 nM | [9][10] |

| Derivative 26 | Synthetic analog with a cyclic hemiaminal structure | Mycobacterial strains | nM range | [1][5] |

| Derivative 27 | Synthetic analog with a glutamic acid modification | Mycobacterial strains | Mid µM range | [1][5] |

| Ilamycin F Derivative 1 | Semi-synthetic (modified at C-33 carboxyl) | M. tuberculosis H37Rv | 1.6 - 1.7 µM | [11] |

| Ilamycin F Derivative 6 | Semi-synthetic (modified at C-33 carboxyl) | M. tuberculosis H37Rv | 1.6 - 1.7 µM | [11] |

This table summarizes representative data from the literature. Direct comparison is dependent on specific assay conditions.

The significantly lower activity of derivative 27, which features a modification at a different position but highlights the sensitivity of the overall structure to change, underscores the finely tuned nature of the ilamycin scaffold for its target.[1][5] The potent, low-nanomolar activity of natural ilamycins like E1 and E2 is consistently attributed to the complete, unmodified core structure, including the critical nitrotyrosine.[9][10]

Key Experimental Protocols

Elucidating the role of the nitrotyrosine moiety requires a suite of biochemical and microbiological assays. The following are detailed protocols for key experiments cited in ilamycin research.

The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the MIC of compounds against mycobacteria. It relies on the reduction of the blue indicator dye resazurin to the pink resorufin by viable, metabolically active cells.

-

Materials : 96-well microtiter plates, mycobacterial culture (e.g., M. tuberculosis H37Rv), appropriate growth medium (e.g., Middlebrook 7H9), test compounds, resazurin solution.

-

Procedure :

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Inoculate a standardized suspension of mycobacterial cells into each well. Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days).

-

Add resazurin solution to each well and incubate for an additional 24-48 hours.

-

Determine the MIC as the lowest compound concentration that prevents the color change from blue to pink.

-

This assay measures the rate of ATP hydrolysis by ClpC1 in the presence or absence of an activator like ilamycin. A common method uses an enzyme-coupled reaction that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.[3]

-

Materials : Purified ClpC1 protein, buffer (e.g., HEPES, KCl, MgCl2), ATP, an ATP-regenerating system (pyruvate kinase [PK] and phosphoenolpyruvate [PEP]), lactate dehydrogenase (LDH), NADH, test compounds.

-

Procedure :

-

Prepare a reaction mixture in a microplate well containing buffer, ClpC1, PK, LDH, PEP, and NADH.

-

Add the test compound (ilamycin or control) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm (A340) over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate ATPase rates from the linear slope of the A340 vs. time plot.

-

The MTT assay is a colorimetric test for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity of a compound.

-

Materials : Mammalian cell line (e.g., HepG2), culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 5 days).[3]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Conclusion

The L-3-nitrotyrosine moiety is an indispensable component of the Ilamycin A pharmacophore. Its presence is strongly correlated with the potent, low-nanomolar activity that makes these cyclopeptides promising candidates for anti-tuberculosis drug development. Both structure-activity relationship studies and the elucidation of the compound's mechanism of action point to the critical role of this unusual amino acid in the high-affinity binding and subsequent dysregulation of the essential mycobacterial protease chaperone, ClpC1. Future research into synthetic analogs should prioritize the retention or bioisosteric replacement of the functionalities provided by the nitrotyrosine residue to maintain and enhance the exceptional potency of this natural product class.

References

- 1. mdpi.com [mdpi.com]

- 2. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives [agris.fao.org]

- 3. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Semi-Synthesis of Marine-Derived Ilamycin F Derivatives and Their Antitubercular Activities [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Ilamycin A in in vitro Assays against M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilamycins are a group of cyclic heptapeptides of marine origin that have demonstrated potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Certain analogues, such as ilamycins E1 and E2, exhibit exceptionally high potency, with minimum inhibitory concentrations (MICs) in the nanomolar range, surpassing the efficacy of clinically used drugs like rifampin.[2] Their unique mechanism of action, which involves the targeting of the caseinolytic protease ClpC1, makes them attractive candidates for the development of novel anti-tubercular agents, particularly in the face of rising drug resistance.[1][3] These application notes provide a summary of the in vitro activity of various ilamycins and a detailed protocol for determining the MIC of ilamycin A against M. tuberculosis H37Rv.

Data Presentation

The following table summarizes the reported in vitro activities of various ilamycin analogues against M. tuberculosis H37Rv and their cytotoxicity against different cell lines.

| Compound | MIC against M. tuberculosis H37Rv | Cytotoxicity (IC50) | Cell Lines for Cytotoxicity | Reference |

| Ilamycins E1/E2 | 9.8 nM | 3.2–6.2 μM | HeLa, HepG2, A549 | [2] |

| Ilamycin F | 1.2 μM | 32.2–47.0 μM | HeLa, HepG2, A549, HL-7702, HEK293T | [2][3] |

| Ilamycin C1 | < 1.3 µg/mL | Not Reported | Not Applicable | [2] |

| Ilamycin D | 1.2 μM | Not Reported | Not Applicable | [2] |

| Halogenated Ilamycins (13, 16-18) | ~0.30 μM | > 50 μM | Not specified | [4] |

| Rifampin (Control) | ~294 nM (calculated from 0.25 µg/mL) | Not Applicable | Not Applicable | [2] |

Mechanism of Action

Ilamycins exert their anti-tubercular effect by targeting the AAA+ protein ClpC1 (Caseinolytic protease C1).[1] ClpC1 is a key component of the ClpC1P1P2 protease complex, which is essential for protein homeostasis in M. tuberculosis. By binding to ClpC1, ilamycins deregulate its ATPase activity, leading to a disruption of protein degradation pathways and ultimately bacterial cell death.[1] This mechanism is distinct from that of current first- and second-line anti-TB drugs, suggesting that ilamycins could be effective against drug-resistant strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard methodologies for M. tuberculosis susceptibility testing.[1][3]

Materials:

-

This compound stock solution (in DMSO)

-

M. tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Sterile 96-well microtiter plates (U-bottom)

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)

-

Sterile DMSO

-

Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

-

McFarland turbidity standards (0.5)

-

Biosafety cabinet (Class II or III)

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of 2-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plate.

-

The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) to a low concentration (e.g., 0.0625 µg/mL).

-

Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent toxicity. Include a solvent control (DMSO without this compound).

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

-

Aseptically transfer a portion of the culture to a sterile tube containing glass beads and vortex for 1-2 minutes to break up clumps.

-